molecular formula C14H14N2OS B2721128 N-((6-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide CAS No. 2310123-85-2

N-((6-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide

Cat. No. B2721128
CAS RN: 2310123-85-2
M. Wt: 258.34
InChI Key: MKLAXJUVRLMFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as “N-((6-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide”, often involves heterocyclization of various substrates . A related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .


Chemical Reactions Analysis

Thiophene-based compounds are known for their versatility in chemical reactions. They can undergo various transformations, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations . The condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Scientific Research Applications

Chemistry and Pharmacology of Synthetic Opioids

A detailed review on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, highlights the significance of chemical structure in developing substances for potential therapeutic use or understanding their abuse potential. The study emphasizes the need for continuous monitoring and research on newly emerging compounds to assess their impact on public health and safety (Sharma et al., 2018).

Role of Cyclodextrins in Drug Delivery

Research on cyclodextrins, cyclic oligosaccharides known for forming inclusion complexes with various molecules, underscores their utility in enhancing the solubility and stability of pharmaceutical compounds. The review discusses how cyclodextrins are employed to improve drug delivery systems, showcasing their role in modifying the properties of therapeutic agents for better efficacy and safety profiles (Valle, 2004).

Advanced Organophosphate Degradation Techniques

A comprehensive examination of reversible cholinesterase inhibitors as a pretreatment strategy for exposure to organophosphates offers insights into chemical safety and therapeutic interventions. The study evaluates the efficacy of various compounds in mitigating the toxic effects of organophosphates, suggesting avenues for enhancing protective measures against these hazardous substances (Lorke & Petroianu, 2018).

Ethylene and Its Precursor in Plant Biology

The biochemical precursor to ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), is highlighted for its multifaceted role in plant biology beyond serving as the precursor to the ethylene hormone. This review presents ACC's involvement in various plant physiological processes, indicating its significance in research focusing on plant growth, stress response, and hormone signaling mechanisms (Van de Poel & Van Der Straeten, 2014).

properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c17-14(12-5-6-18-9-12)16-8-10-1-4-13(15-7-10)11-2-3-11/h1,4-7,9,11H,2-3,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLAXJUVRLMFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.